molecular formula C9H13N3O3S2 B5686661 4-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID

4-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID

Cat. No.: B5686661
M. Wt: 275.4 g/mol
InChI Key: AGLAEHFMYIMVQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID is a chemical compound with a complex structure that includes a thiadiazole ring, an ethylsulfanyl group, and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a suitable precursor with ethylsulfanyl chloride under controlled conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

4-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups into the thiadiazole ring .

Scientific Research Applications

4-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]CARBAMOYL}BUTANOIC ACID involves its interaction with specific molecular targets and pathways. The thiadiazole ring and ethylsulfanyl group play crucial roles in its biological activity, potentially interacting with enzymes and receptors to exert its effects .

Properties

IUPAC Name

5-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O3S2/c1-2-16-9-12-11-8(17-9)10-6(13)4-3-5-7(14)15/h2-5H2,1H3,(H,14,15)(H,10,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGLAEHFMYIMVQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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